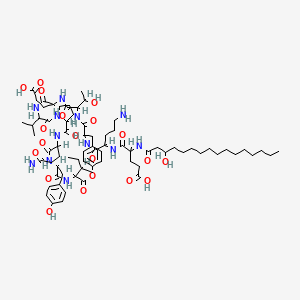
Nitrefazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitrefazole typically involves the nitration of imidazole derivatives. One common method includes the reaction of 2-methylimidazole with nitric acid to introduce the nitro group at the 4-position. This is followed by the coupling of the resulting 4-nitro-2-methylimidazole with 4-nitrobenzene under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The process typically requires stringent temperature control and the use of catalysts to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidative products.
Reduction: The nitro groups in this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Various nitro-oxidized derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Nitrefazole has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its effects on enzyme inhibition, particularly aldehyde dehydrogenase.
Mechanism of Action
Nitrefazole exerts its effects primarily through the inhibition of aldehyde dehydrogenase. By binding to the active site of the enzyme, this compound prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of acetaldehyde when alcohol is consumed. This accumulation causes unpleasant symptoms such as nausea and flushing, thereby deterring alcohol consumption .
Comparison with Similar Compounds
Disulfiram: Another aldehyde dehydrogenase inhibitor used for treating alcoholism.
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to Metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness of Nitrefazole: this compound is unique in its dual nitro group structure, which enhances its inhibitory potency and duration of action compared to other aldehyde dehydrogenase inhibitors. Its specific structure allows for a stronger and longer-lasting inhibition, making it a potent alcohol deterrent .
Properties
IUPAC Name |
2-methyl-4-nitro-1-(4-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-7-11-10(14(17)18)6-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBSNPBIGRZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048826 | |
| Record name | Nitrefazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21721-92-6 | |
| Record name | 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21721-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrefazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021721926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrefazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrefazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITREFAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFD629099M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nitrefazole and its downstream effects in the body?
A1: this compound (2-methyl-4-nitro-1-(4-nitro-phenyl)imidazole) acts as an alcohol sensitizing agent by inhibiting the enzyme aldehyde dehydrogenase. [, ] This enzyme plays a crucial role in metabolizing acetaldehyde, a toxic byproduct of ethanol metabolism. When aldehyde dehydrogenase is inhibited, acetaldehyde accumulates in the bloodstream after alcohol consumption. [] This build-up leads to unpleasant symptoms such as flushing, nausea, vomiting, headache, and tachycardia, thereby discouraging further alcohol intake. []
Q2: Has this compound been investigated for its impact on craving in individuals with alcohol dependence?
A3: Yes, research has explored the effects of this compound on alcohol craving. One study found that administering 800mg of this compound did not block or reduce the “priming effect” of alcohol on craving in severely dependent drinkers. [] In fact, subjects who received this compound exhibited increased drinking speed during a craving test compared to those who received a placebo, suggesting a potential enhancement of the priming effect. []
Q3: What are the potential cardiovascular risks associated with this compound use, particularly in the context of alcohol consumption?
A4: Research indicates that even small amounts of ethanol consumed after this compound pretreatment can lead to a significant accumulation of acetaldehyde due to aldehyde dehydrogenase inhibition. [] This can result in a surge in plasma catecholamines, leading to pronounced cardiovascular effects, including a dramatic increase in heart rate and cardiac output, along with a decrease in diastolic blood pressure and peripheral vascular resistance. [] The study observed that this interaction could potentially pose a higher risk for individuals with underlying heart conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)


![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)





